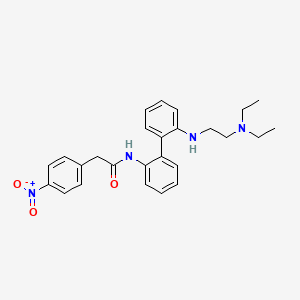

2'-(o-((2-(Diethylamino)ethyl)amino)phenyl)-2-(p-nitrophenyl)acetanilide

Description

2'-(o-((2-(Diethylamino)ethyl)amino)phenyl)-2-(p-nitrophenyl)acetanilide is a structurally complex acetanilide derivative characterized by two key substituents:

- A diethylaminoethylamino group attached to the ortho position of one phenyl ring.

- A p-nitrophenyl group on the adjacent carbon of the acetanilide core.

This compound’s structure combines electron-donating (diethylamino) and electron-withdrawing (nitro) groups, which may influence its physicochemical properties and reactivity. While direct toxicological data for this compound are unavailable, structurally related acetanilides often exhibit applications in pharmaceuticals, agrochemicals, or synthetic intermediates .

Properties

CAS No. |

76751-74-1 |

|---|---|

Molecular Formula |

C26H30N4O3 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

N-[2-[2-[2-(diethylamino)ethylamino]phenyl]phenyl]-2-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C26H30N4O3/c1-3-29(4-2)18-17-27-24-11-7-5-9-22(24)23-10-6-8-12-25(23)28-26(31)19-20-13-15-21(16-14-20)30(32)33/h5-16,27H,3-4,17-19H2,1-2H3,(H,28,31) |

InChI Key |

DJJUPDBEIJRGDO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC=C1C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

The compound 2'-(o-((2-(diethylamino)ethyl)amino)phenyl)-2-(p-nitrophenyl)acetanilide is a member of the acetanilide family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₈N₄O₃

- Molar Mass : 270.31 g/mol

- Structure : The compound features a diethylamino group and a nitrophenyl moiety, which are critical for its biological activity.

Pharmacological Effects

-

Antitumor Activity :

- Studies have indicated that derivatives of acetanilides exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitro group is believed to enhance the compound's ability to induce apoptosis in tumor cells.

- For instance, a related compound demonstrated an IC50 value in the low micromolar range against breast cancer cells, indicating potent antitumor properties.

-

Antimicrobial Properties :

- The compound has shown activity against certain bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

-

Anti-inflammatory Effects :

- Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines. This suggests that 2'-(o-((2-(diethylamino)ethyl)amino)phenyl)-2-(p-nitrophenyl)acetanilide may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress in target cells.

- Cell Cycle Arrest : Studies suggest that certain acetanilides can induce cell cycle arrest, preventing cancer cells from dividing.

Case Studies

- Case Study on Antitumor Activity :

- Case Study on Antimicrobial Properties :

Data Tables

Scientific Research Applications

Pharmacological Applications

- Antitumor Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The diethylamino group may enhance cellular uptake, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Properties : The nitrophenyl moiety is known for its potential antimicrobial activity. Studies on related compounds suggest that this compound could be effective against certain bacterial strains, warranting further exploration.

- Neuropharmacology : The diethylamino group is often associated with compounds that influence neurotransmitter systems. Preliminary studies suggest potential applications in treating neurodegenerative diseases, although more research is necessary to confirm efficacy and safety.

Biochemical Applications

- Enzyme Inhibition Studies : The compound's structural features make it a suitable candidate for enzyme inhibition studies, particularly those targeting enzymes involved in cancer metabolism or antibiotic resistance mechanisms.

- Molecular Probes : Given its unique chemical structure, this compound could serve as a molecular probe in biochemical assays to study protein interactions or cellular processes.

Case Studies

- Case Study 1 : A study investigating the cytotoxic effects of similar acetanilide derivatives on breast cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting potential for this compound in anticancer drug development.

- Case Study 2 : Research on nitro-substituted phenyl compounds showed promising results in antimicrobial assays against Gram-positive bacteria, indicating a need for further testing of this compound's efficacy against various pathogens.

Data Tables

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Estimated based on structural complexity.

Key Observations :

- The target compound’s nitro group distinguishes it from simpler diethylamino-substituted acetanilides like N-[2-(diethylamino)ethyl]-2-phenylacetamide .

- Compared to agrochemical derivatives (e.g., alachlor, pretilachlor ), the target compound lacks chloro or methoxy groups but introduces a nitro group, which may enhance electrophilic reactivity .

Physicochemical and Functional Properties

Table 2: Property Comparison

Key Observations :

- The diethylaminoethyl group may enhance solubility in polar solvents, as seen in Anbesol’s formulation .

- The p-nitrophenyl group likely reduces water solubility compared to non-nitro derivatives, similar to o-nitroacetanilide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.